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Compound of Interest

Compound Name: ATM Inhibitor-3

Cat. No.: B12414216 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of

ATM Inhibitor-3's cross-reactivity with other kinases, supported by experimental data and

methodologies, to aid in the accurate interpretation of research outcomes and guide future drug

development.

ATM Inhibitor-3 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM)

kinase, a critical regulator of the DNA damage response (DDR). While highly effective against

its primary target, a comprehensive understanding of its interactions with other kinases is

crucial to mitigate off-target effects and ensure therapeutic specificity. This guide leverages

data from extensive kinase profiling studies to present a clear picture of ATM Inhibitor-3's

selectivity. For the purpose of this guide, we will focus on the well-characterized and highly

selective ATM inhibitor, M3541, as a representative example of this class of compounds.

M3541 demonstrates a sub-nanomolar potency against ATM and has been extensively profiled

against a broad panel of kinases.[1][2][3]

Kinase Selectivity Profile
The cross-reactivity of M3541 has been evaluated against a large panel of human kinases,

demonstrating a high degree of selectivity for ATM. In a comprehensive screen against 292

different kinases, M3541 exhibited an IC50 value greater than 100 nM for 99.3% of the kinases

tested, underscoring its specificity.[2]
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Further analysis against closely related members of the Phosphatidylinositol 3-kinase-related

kinase (PIKK) family, which share structural homology with ATM, revealed significant selectivity

margins.

Kinase Target IC50 (nM) Selectivity Fold vs. ATM

ATM 0.25 -

DNA-PK >100 >400

mTOR >100 >400

ATR >100 >400

PI3Kα >100 >400

PI3Kβ >100 >400

PI3Kγ >100 >400

PI3Kδ >100 >400

Table 1: Selectivity of M3541 against PIKK Family Kinases. The IC50 values highlight the

potent and selective inhibition of ATM compared to other closely related kinases. Data compiled

from multiple sources.[2][4]

Experimental Protocols
The determination of an inhibitor's kinase selectivity profile is achieved through robust and

high-throughput screening methodologies. The following outlines a typical experimental

protocol for such an assessment.

Biochemical Kinase Assay (e.g., KINOMEscan™)
This method relies on a competition binding assay to quantify the interaction of a test

compound (e.g., ATM Inhibitor-3) with a large panel of purified kinases.

Principle: The assay measures the ability of a test compound to displace a proprietary,

immobilized ligand from the active site of the kinase. The amount of kinase bound to the
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immobilized ligand is measured, and a lower signal indicates a stronger interaction between

the kinase and the test compound.

Workflow:

Immobilization: A proprietary, broadly selective kinase inhibitor is covalently attached to a

solid support (e.g., beads).

Competition: A test compound of interest (ATM Inhibitor-3) is incubated at various

concentrations with a specific kinase from a large panel and the immobilized ligand.

Binding: The kinase will partition between binding to the test compound in solution and the

immobilized ligand.

Quantification: The amount of kinase bound to the solid support is quantified, typically using

quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods.

Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle),

and IC50 or Kd values are calculated to determine the potency of the inhibitor against each

kinase.
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Biochemical Kinase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12414216#cross-reactivity-of-atm-inhibitor-3-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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